
2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. This compound has been shown to inhibit the activity of lysine-specific demethylase 5A (KDM5A), which is a histone demethylase that plays a critical role in the regulation of gene expression.
Mecanismo De Acción
KDM5A is a histone demethylase that removes methyl groups from lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide binds to the active site of KDM5A and inhibits its demethylase activity, leading to the accumulation of methylated histones and the suppression of gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is its specificity for KDM5A, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has limitations in terms of its pharmacokinetic properties, such as low solubility and bioavailability. These limitations may need to be addressed in order to optimize the therapeutic potential of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide.
Direcciones Futuras
Future research on 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide could focus on several areas, including:
1. Optimization of the pharmacokinetic properties of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide to improve its efficacy and reduce toxicity.
2. Identification of biomarkers that can predict the response of cancer cells to 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, which could help to identify patients who are most likely to benefit from treatment.
3. Investigation of the potential use of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
4. Exploration of the role of KDM5A inhibition in other diseases, such as neurological disorders and inflammatory diseases.
In conclusion, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Further research is needed to optimize its efficacy and explore its potential in other disease areas.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with methylamine to form 4-chloro-N-methylbenzylamine. This intermediate is then reacted with indoline-2,3-dione to form the final product, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that the inhibition of KDM5A by 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide leads to the suppression of tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. In addition, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-20-15-7-6-14(9-12(15)10-17(20)22)19-16(21)8-11-2-4-13(18)5-3-11/h2-7,9H,8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZVNGWYYCYALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate](/img/structure/B2911759.png)
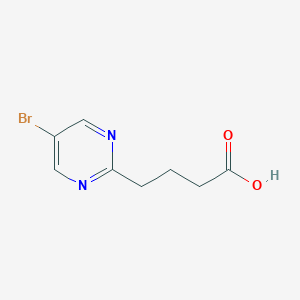
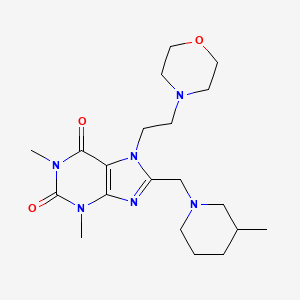
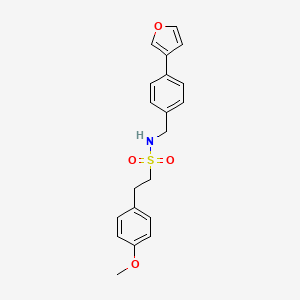

![3-[[5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2911767.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2911770.png)
![4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2911773.png)
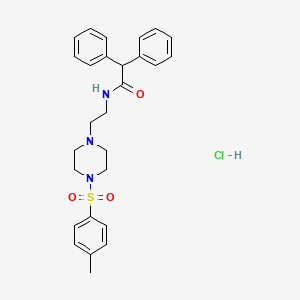


![6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2911779.png)
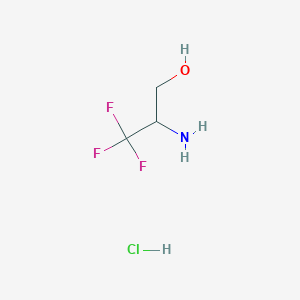
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2911782.png)